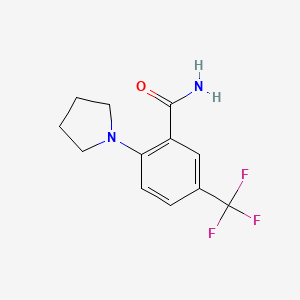

2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide

描述

2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C12H13F3N2O and its molecular weight is 258.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antiproliferative effects, kinase inhibition, and other pharmacological properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a trifluoromethyl group attached to a benzamide moiety. This structural configuration is known to influence its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.

Antiproliferative Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cells, indicating strong potential for further development as anticancer agents .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 17l | A549 | 0.98 |

| Compound 17l | MCF-7 | 1.05 |

| Compound 17l | HeLa | 1.28 |

Kinase Inhibition

The compound's ability to inhibit kinases is another area of interest. In particular, it has been evaluated for its inhibitory effects on c-Met and VEGFR-2 kinases, which are critical in cancer progression. The most promising related compounds showed IC50 values of 26 nM for c-Met and 2.6 µM for VEGFR-2, suggesting that the trifluoromethyl group enhances binding affinity and specificity towards these targets .

Table 2: Kinase Inhibition Data

| Kinase | IC50 (nM) |

|---|---|

| c-Met | 26 |

| VEGFR-2 | 2600 |

The mechanism by which this compound exerts its effects involves modulation of signaling pathways associated with cell proliferation and survival. For instance, it has been shown to induce apoptosis in cancer cells by inhibiting the expression of key signaling proteins such as c-Met and VEGFR-2 .

Case Studies

Several studies have focused on the biological evaluation of related compounds:

- Anticancer Activity : One study reported that a derivative with a similar structure inhibited the growth of A549 cells in a dose-dependent manner, leading to late apoptosis as confirmed by flow cytometry.

- Kinase Interaction : Molecular docking studies indicated that the compound could effectively bind to the active sites of c-Met and VEGFR-2, reinforcing the hypothesis that structural modifications can enhance biological activity.

科学研究应用

Medicinal Chemistry

2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide has been investigated for its potential therapeutic properties:

- Anticancer Activity: Studies have shown that compounds with similar structures exhibit inhibitory effects on cancer cell lines. For example, derivatives have been tested against BCR-ABL expressing cells, demonstrating significant potency (IC50 values in the nanomolar range) .

- Anti-inflammatory Properties: Research indicates that benzamide derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

The compound interacts with various biological targets:

- GPCR Modulation: As a potential modulator of G protein-coupled receptors (GPCRs), it may influence signaling pathways related to numerous disorders, including hypertension and psychiatric conditions .

- Enzyme Inhibition: It has shown promise in inhibiting specific kinases involved in cancer progression, providing a basis for developing targeted therapies .

Case Study 1: Anticancer Properties

In a recent study, researchers synthesized several derivatives of this compound and evaluated their effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 10 nM against K562 cells expressing BCR-ABL, highlighting the compound's potential in targeted cancer therapy .

Case Study 2: Anti-inflammatory Research

Another investigation focused on the anti-inflammatory effects of related benzamide derivatives in animal models. The results demonstrated a significant reduction in pro-inflammatory cytokines following treatment with these compounds, suggesting their utility in managing inflammatory conditions .

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | IC50 values < 10 nM against K562 cells |

| Biological Activity | GPCR Modulation | Potential for treating hypertension and psychosis |

| Enzyme Inhibition | Kinase Inhibition | Significant inhibition of cancer-related kinases |

| Anti-inflammatory | Cytokine Modulation | Reduced levels of pro-inflammatory cytokines |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)benzamide?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-fluoro-5-(trifluoromethyl)benzamide and pyrrolidine under basic conditions (e.g., K2CO3 in DMF at 150°C for 20 hours). Post-reaction, extraction with ethyl acetate, washing with ammonium chloride, and solvent removal under reduced pressure yield the crude product. Purification via column chromatography or recrystallization is advised to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

Use 1H/13C NMR to verify the pyrrolidine ring integration (δ 3.3–3.3 ppm for N-CH2 and δ 1.9–2.0 ppm for CH2 in pyrrolidine) and the trifluoromethyl group (δ ~120 ppm in 13C NMR). High-resolution mass spectrometry (HRMS) or LC-MS can confirm the molecular ion peak (C12H13F3N2O, exact mass 258.0983) .

Q. What are the stability considerations for this compound during storage?

Store in airtight containers under inert gas (N2/Ar) at -20°C to prevent hydrolysis of the benzamide moiety or oxidation of the pyrrolidine ring. Monitor degradation via TLC or HPLC, particularly for byproducts like 5-(trifluoromethyl)anthranilic acid, which may form under humid conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in receptor binding assays (e.g., conflicting IC50 values) may arise from variations in assay conditions (pH, ionic strength) or off-target interactions. Perform dose-response curves under standardized conditions (e.g., 37°C, pH 7.4) and validate results using orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational tools are recommended for studying its receptor interaction mechanisms?

Use UCSF Chimera for molecular docking and dynamics simulations. Prepare the ligand with Gaussian (DFT optimization at B3LYP/6-31G*) and dock into target receptors (e.g., purinergic P2X7) using AutoDock Vina. Analyze binding poses for hydrogen bonds between the benzamide carbonyl and receptor residues (e.g., Lys127, Asp129) .

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

Synthesize analogs with modified substituents:

- Replace pyrrolidine with piperidine to assess ring size impact on bioavailability.

- Substitute trifluoromethyl with cyano or nitro groups to modulate electron-withdrawing effects. Evaluate changes in logP (via shake-flask method) and permeability (Caco-2 assay) to correlate structural modifications with ADME properties .

Q. What experimental strategies can elucidate its metabolic pathways?

Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor at 37°C for 60 minutes. Quench reactions with acetonitrile and analyze metabolites via UPLC-QTOF-MS. Key phase I metabolites may include hydroxylated pyrrolidine or N-dealkylation products. Compare results with in silico predictions (e.g., MetaSite) .

Q. How should researchers address conflicting cytotoxicity data across cell lines?

Standardize assay protocols (e.g., MTT vs. ATP-based luminescence) and control for cell line-specific factors (e.g., expression of efflux transporters like P-gp). Perform RNA-seq on resistant cell lines to identify upregulated genes (e.g., BCL2, MDR1) and validate via CRISPR knockout .

Q. Methodological Tables

Table 1: Key Analytical Parameters for Structural Validation

| Technique | Parameters | Expected Outcome |

|---|---|---|

| 1H NMR | 400 MHz, DMSO-d6 | δ 7.6–7.8 ppm (aromatic H), δ 3.3 ppm (N-CH2), δ 1.9 ppm (pyrrolidine CH2) |

| HRMS | ESI+, m/z | [M+H]+ = 259.1056 (Δ < 2 ppm) |

Table 2: Optimization of Synthesis Yield

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | DMF | 150 | 20 | 93 |

| Cs2CO3 | DMSO | 130 | 24 | 85 |

| DBU | NMP | 140 | 18 | 78 |

属性

IUPAC Name |

2-pyrrolidin-1-yl-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O/c13-12(14,15)8-3-4-10(9(7-8)11(16)18)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLWAIKULLYRSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。